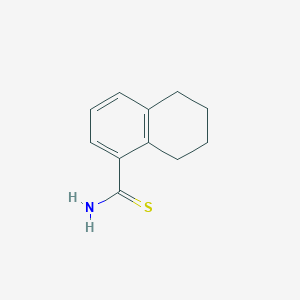

5,6,7,8-Tetrahydronaphthalene-1-carbothioamide

Description

Properties

Molecular Formula |

C11H13NS |

|---|---|

Molecular Weight |

191.29 g/mol |

IUPAC Name |

5,6,7,8-tetrahydronaphthalene-1-carbothioamide |

InChI |

InChI=1S/C11H13NS/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7H,1-2,4,6H2,(H2,12,13) |

InChI Key |

ALKLMWJSGNBDFW-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=C(C1)C=CC=C2C(=S)N |

Origin of Product |

United States |

Preparation Methods

Direct Thioamide Formation from 5,6,7,8-Tetrahydronaphthalene-1-carboxylic Acid Derivatives

One classical approach to prepare 5,6,7,8-tetrahydronaphthalene-1-carbothioamide involves the conversion of the corresponding carboxylic acid or ester derivatives into the thioamide using reagents such as thiosemicarbazide or Lawesson’s reagent. However, direct literature procedures specific to the 1-position carbothioamide on tetrahydronaphthalene are limited. Instead, related synthetic routes focus on hydrazide intermediates and subsequent reaction with isothiocyanates.

Hydrazide Intermediate Route via Hydrazination and Isothiocyanate Reaction

A well-documented synthetic sequence for related tetrahydronaphthalene carbothioamide derivatives involves the following steps:

Step 1: Preparation of Hydrazide Intermediate

Starting from 5,6,7,8-tetrahydro-2-naphthol derivatives, an alkoxyacetohydrazide intermediate is prepared by hydrazination with hydrazine hydrate. For example, ethyl 2-[(5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetohydrazide is synthesized as an intermediate.Step 2: Reaction with Isothiocyanates

The hydrazide intermediate is then reacted with phenyl or cyclohexyl isothiocyanate in ethanol under reflux conditions to yield N-phenyl or N-cyclohexyl-2-[2-((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)acetyl]hydrazine carbothioamide derivatives.Step 3: Further Cyclization (Optional)

These carbothioamide intermediates can be further reacted with phenacyl bromide derivatives to form thiazole-containing compounds, demonstrating the versatility of the carbothioamide functionality for heterocyclic synthesis.

Reaction Conditions and Yields:

| Step | Reagents/Conditions | Product Type | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Hydrazine hydrate, ethanol, reflux | Ethyl hydrazide intermediate | Not specified | Precursor for carbothioamide |

| 2 | Phenyl/cyclohexyl isothiocyanate, ethanol, reflux | Hydrazine carbothioamide derivative | ~68% | Reflux for several hours |

| 3 | Phenacyl bromide derivatives, ethanol, reflux | Thiazole derivatives | ~68% | Crystallization from ethanol |

This method is supported by spectral data including ^1H-NMR, ^13C-NMR, LC/MS/MS, and elemental analyses confirming the structure and purity of the carbothioamide products.

Alternative Synthetic Routes via Chalcone and Hydrazine Derivatives

Another approach involves the synthesis of chalcone derivatives from 2-acetyl-5,6,7,8-tetrahydronaphthalene and subsequent transformations:

Synthesis of Chalcone Intermediate:

The aldol condensation of 2-acetyl-5,6,7,8-tetrahydronaphthalene with aromatic aldehydes (e.g., 1-naphthaldehyde) in ethanolic sodium hydroxide produces chalcone derivatives with good yield (~88%).Conversion to Hydrazine and Thiosemicarbazide Derivatives:

Chalcones react with hydrazine hydrate or thiosemicarbazide derivatives to form hydrazine or thiosemicarbazide intermediates, which can be further cyclized or functionalized to yield carbothioamide derivatives or related heterocycles.Reaction with Thiosemicarbazide:

Treatment of chalcone intermediates with thiosemicarbazide in ethanolic sodium hydroxide gives the corresponding thiosemicarbazone derivatives, which are structurally related to carbothioamides.

This route offers flexibility for structural diversification and access to various heterocyclic derivatives based on the tetrahydronaphthalene scaffold.

Ortho-Formylation and Microwave-Assisted Condensation

Recent advances include regioselective ortho-formylation of 5,6,7,8-tetrahydronaphthalen-1-ol using paraformaldehyde, magnesium chloride, and triethylamine in refluxing tetrahydrofuran. This provides a formylated intermediate that can be condensed with thiosemicarbazide under microwave irradiation to yield tetrahydronaphthalene carbothioamide derivatives efficiently.

| Step | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| Ortho-formylation | Paraformaldehyde, MgCl2, TEA, THF, reflux | 5,6,7,8-Tetrahydronaphthalen-1-carbaldehyde | ~78% | Regioselective aldehyde formation |

| Microwave condensation | Thiosemicarbazide, EtOH, microwave, 80°C, 5 min | 5,6,7,8-Tetrahydronaphthalene-1-carbothioamide | Not specified | Rapid synthesis, high purity |

Summary Table of Preparation Methods

Analytical Characterization Supporting Preparation

- NMR Spectroscopy: ^1H and ^13C NMR confirm the presence of carbothioamide functional groups and the tetrahydronaphthalene ring system.

- IR Spectroscopy: Characteristic bands for NH2 (~3400 cm^-1), C=S (~1200-1400 cm^-1), and CH2 groups (~2900 cm^-1) are observed.

- Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weights confirm the identity of synthesized compounds.

- Elemental Analysis: Carbon, hydrogen, nitrogen contents match calculated values for the carbothioamide compounds, confirming purity.

Chemical Reactions Analysis

Oxidation Reactions

Thioamide groups (-C(=S)NR₂) are susceptible to oxidation. While no direct studies on THNCA’s oxidation are cited, analogous compounds suggest:

-

Sulfoxide/Sulfone Formation : Oxidation with agents like hydrogen peroxide or peracids could convert the thioamide group to sulfoxide (-S(=O)-) or sulfone (-SO₂-) derivatives .

Cyclization Reactions

Thioamides participate in cyclocondensation reactions. For example:

-

Thiazole Synthesis : Reaction with α-halo ketones (e.g., phenacyl bromides) under basic conditions forms thiazole rings. A related study demonstrated that hydrazine carbothioamides react with phenacyl bromides to yield thiazol-2(3H)-ylidene derivatives .

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Cyclocondensation | Phenacyl bromide, ethanol, reflux | Thiazole-fused tetralin derivative |

Nucleophilic Substitution

The sulfur atom in thioamides can act as a nucleophile:

-

Alkylation : Reaction with alkyl halides may yield S-alkylated intermediates, though this pathway is not explicitly documented for THNCA .

Reduction Reactions

Reduction of thioamides typically produces amines:

-

Amine Formation : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) could reduce the thioamide group to a methylene amine (-CH₂NH-) .

Hydrolysis

Thioamides hydrolyze to carboxylic acids under acidic or basic conditions:

-

Conversion to Carboxylic Acid : Prolonged heating with aqueous HCl or NaOH may yield 5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid (CAS 4242-18-6) .

Limitations and Gaps

Scientific Research Applications

5,6,7,8-Tetrahydronaphthalene-1-carbothioamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It may be used in the development of new materials or as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydronaphthalene-1-carbothioamide involves its interaction with specific molecular targets. The carbothioamide group can form hydrogen bonds with biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The exact pathways and molecular targets are still under investigation, but the compound’s ability to interact with proteins and nucleic acids is of particular interest.

Comparison with Similar Compounds

Table 1: Comparative Overview of Tetralin Derivatives

Functional Group Impact on Properties

- Carbothioamide vs. Carboxamide: The sulfur atom in the carbothioamide increases lipophilicity (logP ~2.5 vs. Thioamides exhibit weaker hydrogen-bonding capacity compared to carboxamides, which may alter receptor-binding affinities in biological systems. Toxicity risks (e.g., hepatotoxicity) are higher for thioamides due to reactive sulfur .

- Carboxylic Acid vs. Carbothioamide: The carboxylic acid derivative (C₁₁H₁₂O₂) is ionizable at physiological pH, enabling salt formation for improved solubility. In contrast, the carbothioamide’s non-ionizable nature may limit aqueous solubility but enhance lipid bilayer penetration .

- Amine Derivative : The primary amine (C₁₀H₁₃N) serves as a versatile building block for further functionalization (e.g., acylation, Schiff base formation). Its basicity (pKa ~9-10) contrasts with the neutral carbothioamide .

Biological Activity

5,6,7,8-Tetrahydronaphthalene-1-carbothioamide is a synthetic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent studies and findings.

Synthesis

The synthesis of 5,6,7,8-tetrahydronaphthalene-1-carbothioamide typically involves the reaction of tetrahydronaphthalene derivatives with isothiocyanates. The following general method outlines the synthesis:

- Starting Material : 5,6,7,8-Tetrahydronaphthalene.

- Reagents : Isothiocyanates (e.g., phenyl isothiocyanate).

- Solvent : Ethanol or other suitable solvents.

- Reaction Conditions : Reflux for several hours followed by cooling and crystallization.

This method allows for the formation of carbothioamide derivatives that can be further modified for enhanced biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of 5,6,7,8-tetrahydronaphthalene-1-carbothioamide derivatives. For instance:

- Cell Lines Tested : MCF-7 (breast cancer) and A549 (lung cancer) cell lines.

- Apoptosis Induction : Compounds derived from this structure demonstrated significant apoptosis rates. For example:

The mechanism by which these compounds exert their antitumor effects may involve:

- Cell Cycle Arrest : Inducing cell cycle arrest at the S phase.

- Mitochondrial Dysfunction : Altering mitochondrial membrane potential leading to apoptosis .

- Oxidative Stress Induction : Some derivatives have shown to increase reactive oxygen species (ROS), contributing to cytotoxicity .

Structure-Activity Relationship (SAR)

The biological activity of 5,6,7,8-tetrahydronaphthalene-1-carbothioamide is influenced by various substituents on the naphthalene ring. Modifications can enhance efficacy against specific cancer types:

| Compound | Substituent | IC50 (µM) | Cell Line |

|---|---|---|---|

| A | Phenyl | 3.7 | MCF-7 |

| B | Cyclohexyl | <0.3 | A549 |

This table summarizes the IC50 values indicating the potency of different derivatives against selected cancer cell lines.

Case Studies

Several case studies have been conducted to evaluate the effectiveness of these compounds:

-

Study on MCF-7 Cells :

- Compounds were tested for their ability to induce apoptosis.

- Results indicated that specific carbothioamide derivatives significantly increased apoptotic cell death compared to controls.

- Study on A549 Cells :

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5,6,7,8-Tetrahydronaphthalene-1-carbothioamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves thioamidation of the corresponding carboxylic acid or carbonyl chloride. Key steps include:

- Precursor selection : Use 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid (crystallographically characterized in triclinic P1 symmetry with a = 7.477 Å, b = 7.664 Å, and c = 8.546 Å ).

- Thionation reagents : Employ Lawesson’s reagent or phosphorus pentasulfide (P4S10) in anhydrous toluene under reflux.

- Optimization : Monitor reaction progress via TLC or HPLC, adjusting solvent polarity (e.g., toluene vs. THF) to control reaction kinetics.

- Data Validation : Confirm product purity via GC (>98% purity criteria ) and characterize using <sup>1</sup>H/<sup>13</sup>C NMR and FTIR (C=S stretch ~1250 cm<sup>−1</sup>).

Q. How can the structural and electronic properties of 5,6,7,8-Tetrahydronaphthalene-1-carbothioamide be experimentally validated?

- Methodological Answer :

- X-ray crystallography : Resolve the tetrahydronaphthalene ring conformation (e.g., chair vs. boat) and hydrogen-bonding interactions (e.g., N–H···S motifs) using single-crystal diffraction (R factor < 0.04 ).

- Computational modeling : Compare experimental bond lengths/angles with DFT-optimized structures (B3LYP/6-311+G(d,p) basis set).

- Spectroscopic alignment : Cross-validate NMR chemical shifts with predicted values from ACD/Labs or ChemDraw.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) arising from conformational flexibility in 5,6,7,8-Tetrahydronaphthalene-1-carbothioamide?

- Methodological Answer :

- Dynamic NMR (DNMR) : Perform variable-temperature <sup>1</sup>H NMR (e.g., 298–373 K) to observe coalescence of split signals, calculating activation barriers (ΔG<sup>‡</sup>) for ring inversion .

- NOESY/ROESY : Identify through-space interactions to distinguish axial vs. equatorial substituents in the tetrahydronaphthalene system.

- Solvent-dependent studies : Use polar (DMSO-d6) vs. nonpolar (CDCl3) solvents to stabilize specific conformers.

Q. What experimental strategies mitigate toxicity risks during in vitro studies of 5,6,7,8-Tetrahydronaphthalene-1-carbothioamide?

- Methodological Answer :

- Safety protocols : Adhere to H302 (acute oral toxicity) and H319 (eye irritation) guidelines . Use fume hoods for handling solids to avoid inhalation (H335).

- In vitro assays : Prioritize cell-line models with high metabolic activity (e.g., HepG2 for hepatotoxicity screening) and LC50 determination via MTT assays.

- Waste disposal : Neutralize residues with activated charcoal before incineration by authorized facilities .

Q. How can computational docking studies predict the biological targets of 5,6,7,8-Tetrahydronaphthalene-1-carbothioamide?

- Methodological Answer :

- Ligand preparation : Generate 3D conformers using Open Babel, optimizing geometry at the PM6 level.

- Target selection : Focus on enzymes with thioamide-binding pockets (e.g., cysteine proteases or kinases).

- Docking software : Use AutoDock Vina or Schrödinger Glide with flexible side chains. Validate using MD simulations (NAMD/GROMACS) to assess binding stability.

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental solubility values for 5,6,7,8-Tetrahydronaphthalene-1-carbothioamide?

- Methodological Answer :

- Solvent screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 1–13) using UV-Vis spectroscopy (λmax ~280 nm).

- Thermodynamic modeling : Apply the Hansen solubility parameters (δD, δP, δH) to reconcile experimental data with COSMO-RS predictions .

- Crystallization studies : Recrystallize from ethyl acetate/hexane to isolate polymorphs and assess lattice energy contributions.

Methodological Frameworks

Q. What factorial design approaches optimize reaction yields in the synthesis of 5,6,7,8-Tetrahydronaphthalene-1-carbothioamide?

- Methodological Answer :

- Variables : Temperature (X1), solvent ratio (X2), catalyst loading (X3).

- Design : Use a 2<sup>3</sup> full factorial design with center points. Analyze via ANOVA to identify significant factors (p < 0.05) .

- Response optimization : Apply desirability functions in Minitab or Design-Expert to maximize yield (>85%).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.